6-Benzylaminothymine

Descripción general

Descripción

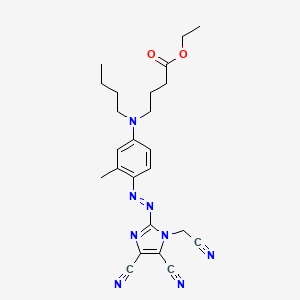

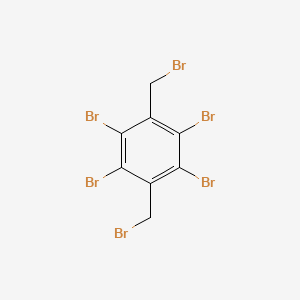

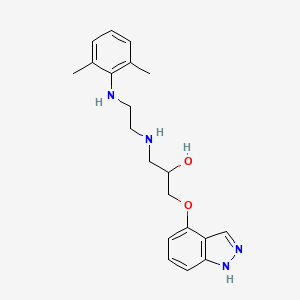

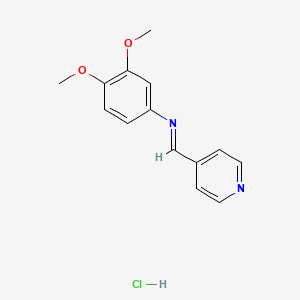

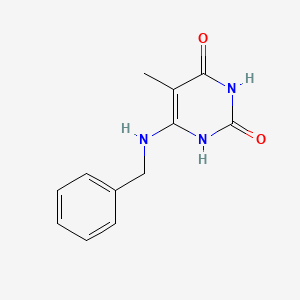

6-Benzylaminothymine, also known as 6-Benzylaminopurine, is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 . It is used in scientific research due to its versatile properties.

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that pyrimidines, the class of compounds to which this compound belongs, can be synthesized through various methods .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms .

Aplicaciones Científicas De Investigación

Developmental Toxicity and Behavior Alteration Studies

Research demonstrates that 6-Benzylaminothymine (6-BA) impacts the development and behavior of zebrafish. Exposure to 6-BA led to developmental toxicity, oxidative stress, and altered gene expression associated with development and stress response in zebrafish. It also influenced zebrafish behavior, including reduced activity and disrupted sleep-wake patterns. This highlights the environmental and ecological implications of 6-BA use (Yang et al., 2021).

Influence on Plant Growth

6-BA is widely used in agriculture as a plant growth regulator. Its application has been shown to enhance the defense system activity of waterlogged summer maize, indicating its role in mitigating adverse effects of environmental stressors on plants. Proteomic analysis revealed that 6-BA regulates proteins involved in reactive oxygen species scavenging and fatty acid metabolism, thus improving plant physiological traits and grain yield (Hu et al., 2020).

Enhancing Lipid and DHA Synthesis

Studies on oleaginous microorganisms like Aurantiochytrium sp. showed that 6-BA significantly enhances lipid and DHA synthesis. Transcriptomic analysis identified key genes involved in this process, providing insights into the molecular mechanisms by which 6-BA stimulates lipid production. This has implications for biotechnological applications, particularly in biofuel production (Yu et al., 2019).

Reducing Chilling Injury in Cucumber Fruits

6-BA has been studied for its effects on postharvest fruits and vegetables, particularly in reducing chilling injury. In cucumber fruits, 6-BA treatment improved antioxidant enzyme activities and maintained higher levels of ATP, thus alleviating chilling injury. This suggests its potential use in enhancing the shelf-life and quality of agricultural produce (Chen & Yang, 2013).

Mecanismo De Acción

Target of Action

6-Benzylaminothymine, also known as 6-Benzyladenine (6-BA), is a synthetic cytokinin . Cytokinins are a class of plant growth hormones that play a crucial role in various processes of plant growth and development, including cell division and differentiation, apical dominance, and leaf senescence . Therefore, the primary targets of this compound are the cytokinin receptors in plants .

Mode of Action

This compound interacts with its targets, the cytokinin receptors, by mimicking the natural cytokinins . This interaction stimulates cell division and differentiation, leading to various changes in the plant’s growth and development . For instance, it promotes the formation of blossoms and enhances fruit quality .

Biochemical Pathways

It is known that cytokinins, including this compound, are involved in the regulation of the cell cycle and the signal transduction pathways that control plant growth and development .

Pharmacokinetics

Its metabolism likely involves conjugation and degradation processes similar to those of natural cytokinins .

Result of Action

The action of this compound results in various molecular and cellular effects. At the molecular level, it influences gene expression related to cell division and differentiation . At the cellular level, it promotes cell division, leading to enhanced plant growth and development . It also improves fruit quality and extends the post-harvest life of green vegetables .

Safety and Hazards

Propiedades

IUPAC Name |

6-(benzylamino)-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-10(14-12(17)15-11(8)16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZPZYWLBWGRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398721 | |

| Record name | 6-Benzylaminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24722-42-7 | |

| Record name | 6-Benzylaminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.